molecular formula C17H9CaClN2O6S B13406579 Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 7538-59-2

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate

Cat. No.: B13406579
CAS No.: 7538-59-2
M. Wt: 444.9 g/mol
InChI Key: VIZJOGBLIXKRJU-UHFFFAOYSA-L
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Description

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intense coloration. The compound is characterized by its azo group, which is responsible for its chromophoric properties, making it an essential component in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-chloro-3-sulphonatophenylamine, which is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow processes to maintain consistency and efficiency. The use of automated systems allows for precise control over reaction conditions, ensuring high yields and purity of the final product. The industrial production also involves rigorous quality control measures to meet the standards required for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulphonate and chloro groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.

Scientific Research Applications

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.

    Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.

    Medicine: Research into its potential use in drug delivery systems and as a diagnostic tool is ongoing.

    Industry: It is widely used as a pigment in the textile, paint, and plastic industries due to its stability and vibrant color.

Mechanism of Action

The mechanism of action of Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate primarily involves its interaction with light. The azo group in the compound absorbs light, leading to electronic transitions that result in its characteristic color. In biological systems, the compound can interact with cellular components, aiding in visualization and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • Calcium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
  • Disodium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate

Uniqueness

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct color properties and stability. Its chloro and sulphonate groups contribute to its solubility and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

7538-59-2

Molecular Formula

C17H9CaClN2O6S

Molecular Weight

444.9 g/mol

IUPAC Name

calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate

InChI

InChI=1S/C17H11ClN2O6S.Ca/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

VIZJOGBLIXKRJU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Ca+2]

Origin of Product

United States

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